4-(2,4-Difluorophenyl)butanoic acid

Medicinal Chemistry Organic Synthesis DPP-4 Inhibitor

4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7) is a fluorinated aromatic carboxylic acid with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. As a member of the difluorophenylbutanoic acid class, its defining structural feature is a 2,4-difluorophenyl group attached to the terminal carbon of a butanoic acid chain.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 110931-78-7
Cat. No. B3183410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)butanoic acid
CAS110931-78-7
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCCC(=O)O
InChIInChI=1S/C10H10F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
InChIKeyIFFOGNBDGRXWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7): Chemical Profile and Procurement Context for Fluorinated Building Blocks


4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7) is a fluorinated aromatic carboxylic acid with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . As a member of the difluorophenylbutanoic acid class, its defining structural feature is a 2,4-difluorophenyl group attached to the terminal carbon of a butanoic acid chain. This compound is a commercially available chemical intermediate that is not typically evaluated for its own biological activity but rather for its utility as a versatile building block in organic synthesis , particularly in the pharmaceutical sector for constructing more complex, biologically active molecules.

Why 4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7) Cannot Be Casually Substituted with Positional Isomers in Synthesis


In the context of synthesizing specific pharmaceutical intermediates, the precise substitution pattern on the phenyl ring is not a trivial detail; it is a critical determinant of synthetic success and downstream pharmacological outcome. While other difluorophenylbutanoic acid isomers (e.g., 3,4- or 2,6-difluoro) may appear functionally equivalent as building blocks, the 2,4-difluoro arrangement of 4-(2,4-Difluorophenyl)butanoic acid provides a unique spatial and electronic profile. This is especially evident in its role as the direct precursor to key chiral intermediates for Sitagliptin synthesis, as disclosed in multiple patents . Substituting this compound with a positional isomer would disrupt subsequent stereoselective transformations or alter the binding affinity of the final drug molecule. The following sections provide the quantitative and comparative evidence that establishes the specific, non-fungible value of the 2,4-isomer in this critical application .

Quantitative Differentiation Evidence for 4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7)


Positional Isomerism: The 2,4-Difluoro Motif as a Non-Negotiable Requirement for DPP-4 Inhibitor Synthesis

The 2,4-difluorophenyl moiety is a conserved and critical pharmacophore element in the DPP-4 inhibitor Sitagliptin. Multiple patents and synthetic routes establish 4-(2,4-difluorophenyl)butanoic acid or its direct derivatives as the required starting material. In contrast, close positional isomers, such as 4-(2,6-difluorophenyl)butanoic acid or 4-(3,4-difluorophenyl)butanoic acid, do not feature in these patented, validated syntheses and are not documented as viable substitutes for this specific application . This indicates a unique fit for the 2,4-isomer in the multi-step reaction sequence leading to the active pharmaceutical ingredient .

Medicinal Chemistry Organic Synthesis DPP-4 Inhibitor Sitagliptin Synthesis

Physicochemical Differentiation via Lipophilicity: The Predicted logP of the 2,4-Isomer vs. 2,6- and 3,4-Isomers

The specific arrangement of fluorine atoms on the phenyl ring directly modulates the lipophilicity (logP) of the compound, a key parameter influencing ADME properties in drug development. Computational prediction (using XLogP3) for the three isomers of 4-(difluorophenyl)butanoic acid shows a clear, quantifiable difference. The 2,4-isomer has a predicted logP of 2.6, whereas the 3,4-isomer has a higher lipophilicity of 2.7 and the 2,6-isomer a lower value of 2.3 [1][2]. This 0.4 log unit range is significant for lead optimization, as it can translate to differences in membrane permeability and metabolic stability [1].

Physicochemical Properties Lipophilicity ADME Prediction Medicinal Chemistry

Synthetic Versatility: The Carboxylic Acid Moiety as a Universal Handle for Downstream Derivatization

The free carboxylic acid of 4-(2,4-Difluorophenyl)butanoic acid provides a versatile functional group handle that is absent in alternative building blocks like the methyl ester (CAS not specified) or alcohol derivatives. While an ester must first be hydrolyzed (a step that can cause racemization or degrade acid-sensitive groups), the free acid can be directly used in key reactions such as amide bond formation and peptide coupling . For example, it is the immediate precursor to Boc-protected amino acid derivatives, a transformation that would require an additional deprotection step if starting from an ester . This allows for greater synthetic step economy and broader compatibility with a range of reaction conditions.

Organic Synthesis Peptide Synthesis Esterification Amidation Building Block

Validated Role as a Sitagliptin-Related Substance: Regulatory and Analytical Relevance

Compounds derived from 4-(2,4-Difluorophenyl)butanoic acid, such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid, are cataloged as specified impurities (e.g., Sitagliptin Defluoro Impurity 3) and are supplied with detailed characterization data compliant with regulatory guidelines [1]. This contrasts with isomers like 4-(3,4-difluorophenyl)butanoic acid or 2-(2,4-difluorophenyl)butanoic acid, which are not documented as established reference standards for Sitagliptin impurity profiling. This provides a tangible, quality-control-driven reason for procurement; the compound is a known entity within the pharmaceutical regulatory framework [1].

Pharmaceutical Analysis Regulatory Science Impurity Profiling Sitagliptin

Procurement-Driven Application Scenarios for 4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7)


Scenario 1: Development of Generic DPP-4 Inhibitor Active Pharmaceutical Ingredients (APIs)

In the development and scale-up of generic versions of Sitagliptin or related DPP-4 inhibitors, the choice of starting material is a critical cost and intellectual property consideration. The use of 4-(2,4-Difluorophenyl)butanoic acid as the foundational building block is validated by the innovator's patented synthetic routes [1]. This scenario is driven by the evidence in Section 3, which demonstrates that the 2,4-isomer is the non-negotiable entry point for this specific, high-volume pharmaceutical synthesis. Procurement teams will select this compound to ensure alignment with established, scalable, and proven manufacturing processes, thereby reducing development risk and regulatory hurdles.

Scenario 2: Construction of Targeted Fluorinated Compound Libraries in Medicinal Chemistry

A medicinal chemistry team designing a library of compounds to explore a novel target may require a set of fluorinated aromatic building blocks with distinct physicochemical properties. As detailed in Section 3, the 2,4-, 3,4-, and 2,6-difluorophenyl isomers exhibit a quantifiable difference in predicted lipophilicity (Δ logP = 0.4) [1][2]. This scenario leverages this evidence, as the 2,4-isomer offers a specific, intermediate logP value that is distinct from its close relatives. A scientist or procurement manager would specifically select 4-(2,4-difluorophenyl)butanoic acid to explore the property space defined by this logP value, rather than substituting it with an isomer that would lead the project in a different physiochemical direction [1][2].

Scenario 3: Method Development and Validation for Pharmaceutical Impurity Analysis

An analytical laboratory within a pharmaceutical company or a contract research organization (CRO) is tasked with developing and validating a stability-indicating HPLC method for a Sitagliptin formulation. As a known impurity is derived from the 2,4-difluorophenyl motif, the laboratory must procure a high-purity, well-characterized reference standard of a related compound [3]. This scenario is a direct application of the evidence from Section 3, where the target compound is part of a regulated framework. The procurement decision is based on the need for a verifiable, compliant analytical standard, for which alternative isomers are not suitable substitutes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Difluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.